BChE Inhibitory Potency: Direct Head‑to‑Head Methylene‑Spacer Advantage over 2‑Phenylbenzofuran
In the same study, the 2‑benzylbenzofuran derivative 9B (5‑bromo‑2‑(4‑hydroxybenzyl)benzofuran) exhibited an IC₅₀ of 2.93 µM against butyrylcholinesterase, whereas its direct 2‑phenylbenzofuran counterpart 9A—identical except for the absence of the methylene spacer—displayed **no measurable inhibitory activity** [1]. Compound 9B furthermore showed a ~4‑fold potency advantage over the most active 2‑phenylbenzofuran in the series (14A) and ~10‑fold superiority over the clinical reference galantamine (IC₅₀ = 28.06 µM) [1]. Docking energy scores confirmed the thermodynamic preference of the benzyl‑spacer compounds for the BChE active site [1].
| Evidence Dimension | BChE IC₅₀ (µM) |
|---|---|
| Target Compound Data | IC₅₀ = 2.93 µM (compound 9B, 5‑bromo‑2‑(4‑hydroxybenzyl)benzofuran) |
| Comparator Or Baseline | IC₅₀ > 100 µM (compound 9A, 5‑bromo‑2‑(4‑hydroxyphenyl)benzofuran – no measurable activity); IC₅₀ ≅ 11.7 µM (compound 14A, best 2‑phenylbenzofuran); IC₅₀ = 28.06 µM (galantamine) |
| Quantified Difference | >34‑fold improvement over 9A; ~4‑fold improvement over best 2‑phenylbenzofuran 14A; ~10‑fold improvement over galantamine |
| Conditions | Equine serum BChE; Ellman spectrophotometric assay; mean ± SD of three independent experiments; same assay conditions for A and B series |
Why This Matters
Demonstrates that the methylene spacer is a non‑negotiable structural determinant of BChE potency; procurement of the 2‑benzyl scaffold is mandatory for any project targeting selective BChE inhibition.
- [1] Delogu GL, Fais A, Pintus F, Goyal C, Matos MJ, Era B, Kumar A. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Pharmaceuticals. 2022;15(3):304. doi:10.3390/ph15030304. View Source
